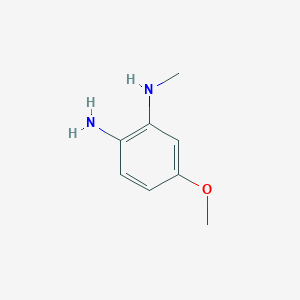
5-Methoxy-N1-methylbenzene-1,2-diamine
Übersicht
Beschreibung
5-Methoxy-N1-methylbenzene-1,2-diamine, also known as 4-methoxy-N~2~-methyl-1,2-benzenediamine, is a chemical compound with the CAS Number: 129139-48-6 . It has a molecular weight of 152.2 and its InChI Code is 1S/C8H12N2O/c1-10-8-5-6 (11-2)3-4-7 (8)9/h3-5,10H,9H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-N1-methylbenzene-1,2-diamine contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
5-Methoxy-N1-methylbenzene-1,2-diamine is a liquid at normal temperature . The compound is generally soluble in water .Wissenschaftliche Forschungsanwendungen
Selective and Sensitive Ion Detection
A diamine compound closely related to 5-Methoxy-N1-methylbenzene-1,2-diamine has been used as a neutral ionophore for the development of a highly selective and sensitive PVC membrane electrode. This electrode is particularly effective for detecting Be2+ ions. The compound shows a Nernstian response over a wide concentration range, with a very low detection limit. This application is significant in fields requiring precise ion detection, such as environmental monitoring and analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).
Corrosion Inhibition
Derivatives of 2-Aminobenzene-1,3-dicarbonitriles, which are structurally similar to 5-Methoxy-N1-methylbenzene-1,2-diamine, have been investigated as green corrosion inhibitors for metals like mild steel and aluminum. These compounds exhibit high inhibition efficiency, making them valuable in industrial processes where metal corrosion is a concern, such as in oil well acidization, descaling, and steel pickling (Verma, Quraishi, & Singh, 2015).
Enhancement of Li-ion Batteries
Analogues of 1,2,4,5-tetramethoxybenzene, a compound related to 5-Methoxy-N1-methylbenzene-1,2-diamine, have been synthesized and characterized for potential use in Li-ion batteries. These substances, particularly the methylated quinonic structures, demonstrate better electrochemical stability and effective prevention of overcharging in batteries, highlighting their significance in advancing battery technology (Pirnat, Gaberšček, & Dominko, 2013).
Catalytic Conversion in Fuel Production
A study demonstrated the use of a methoxybenzene compound, similar to 5-Methoxy-N1-methylbenzene-1,2-diamine, in the catalytic conversion of biomass lignin to gasoline-range molecules. This process occurs over a bifunctional catalyst, showcasing the potential of such compounds in renewable energy production, particularly in the conversion of biomass to liquid fuels (Zhu, Lobban, Mallinson, & Resasco, 2011).
Development of Organogels and Mesophases
Certain derivatives of 5-Methoxy-N1-methylbenzene-1,2-diamine have been used to create novel organogels and mesophases. These materials exhibit properties like thermotropic cubic mesophases, making them useful in a variety of applications, from material science to pharmaceuticals (Ziessel, Pickaert, Camerel, Donnio, Guillon, Césario, & Prangé, 2004).
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s recommended to handle it with suitable gloves and eye protection .
Eigenschaften
IUPAC Name |
4-methoxy-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCHGDNINANNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N1-methylbenzene-1,2-diamine | |
CAS RN |
129139-48-6 | |
| Record name | 5-methoxy-N1-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827525.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2827526.png)
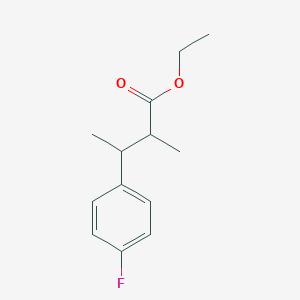
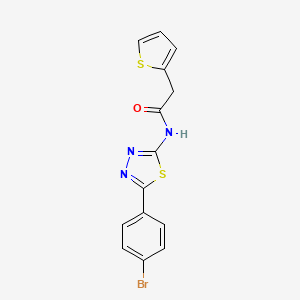
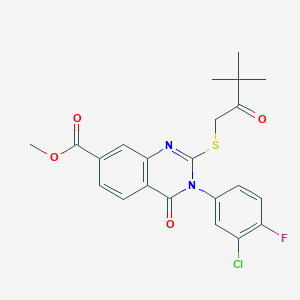
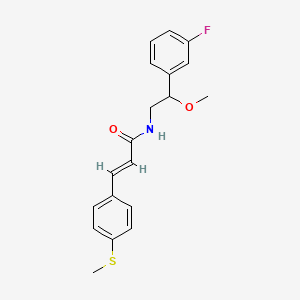
![2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide](/img/structure/B2827535.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2827536.png)

![3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2827539.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)
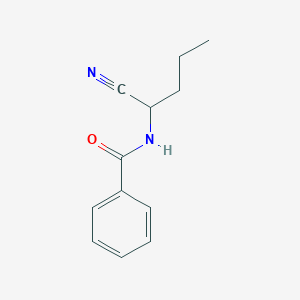
![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2827545.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)